Chlorpromazine N-oxide
Overview
Description
Chlorpromazine-N-oxide is a metabolite of chlorpromazine, a widely used antipsychotic medication belonging to the phenothiazine class. Chlorpromazine-N-oxide is formed through the oxidation of chlorpromazine and retains some of the pharmacological properties of its parent compound. It is of interest in pharmacokinetics and drug metabolism studies due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorpromazine-N-oxide can be synthesized through the oxidation of chlorpromazine using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of chlorpromazine-N-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Chlorpromazine-N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and other oxidized metabolites.
Reduction: Chlorpromazine-N-oxide can be reduced back to chlorpromazine under certain conditions.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to convert chlorpromazine-N-oxide back to chlorpromazine.
Substitution: Nucleophiles such as amines or thiols can react with chlorpromazine-N-oxide under basic conditions.
Major Products Formed
Sulfoxides: Formed through further oxidation.
Chlorpromazine: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chlorpromazine-N-oxide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and distribution of chlorpromazine and its metabolites in the body.
Drug Metabolism: Investigating the enzymatic pathways involved in the oxidation and reduction of chlorpromazine.
Toxicology: Assessing the potential toxic effects of chlorpromazine and its metabolites.
Analytical Chemistry: Developing methods for the detection and quantification of chlorpromazine and its metabolites in biological samples
Mechanism of Action
Chlorpromazine-N-oxide exerts its effects by interacting with various molecular targets, including dopamine receptors, serotonin receptors, and adrenergic receptors. The compound acts as an antagonist, blocking the action of neurotransmitters at these receptors. This leads to a reduction in psychotic symptoms and other therapeutic effects. The exact molecular pathways involved in the action of chlorpromazine-N-oxide are still under investigation, but it is believed to involve modulation of neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
Chlorpromazine-N-oxide is similar to other phenothiazine derivatives, such as:
Chlorpromazine: The parent compound, widely used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistamine and antiemetic properties.
Thioridazine: A phenothiazine antipsychotic with a similar mechanism of action.
Uniqueness
Chlorpromazine-N-oxide is unique due to its specific oxidation state and its role as a metabolite of chlorpromazine. It provides insights into the metabolic pathways and pharmacokinetics of chlorpromazine, making it valuable in drug metabolism studies .
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDFWIIFGRXCFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937295 | |
Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1672-76-0 | |
Record name | Chlorpromazine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1672-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorpromazine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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